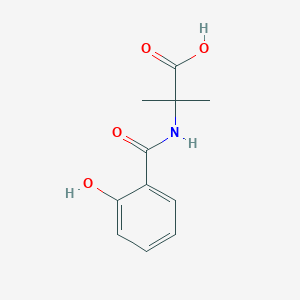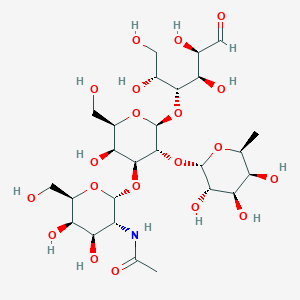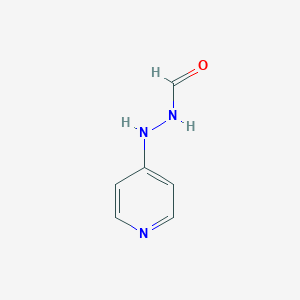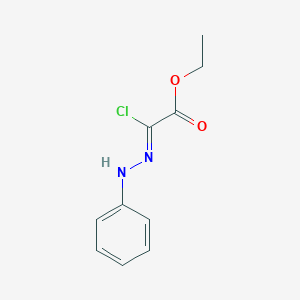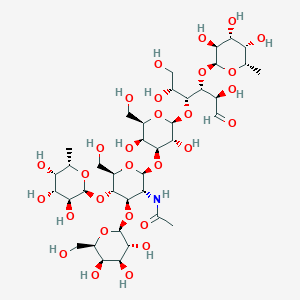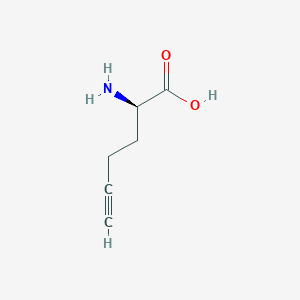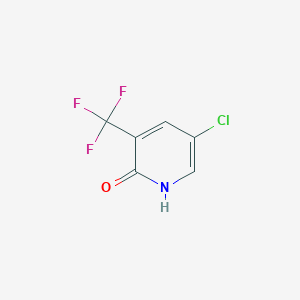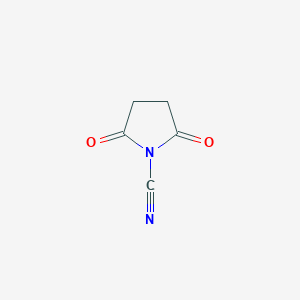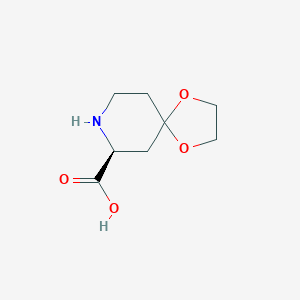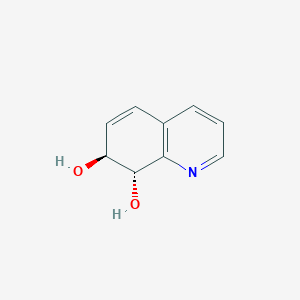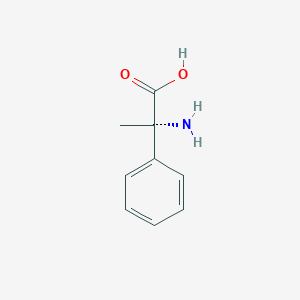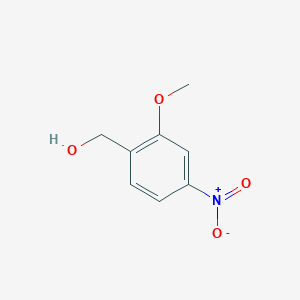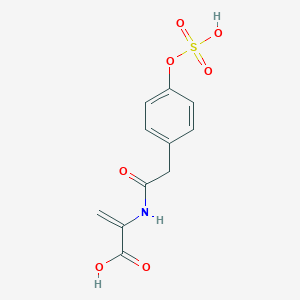
4-Sulfoxyphenylacetyl dehydroalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfoxyphenylacetyl dehydroalanine, also known as SPA-DHA, is a synthetic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
Applications De Recherche Scientifique
4-Sulfoxyphenylacetyl dehydroalanine has been used in scientific research for a variety of applications, including drug development and protein engineering. It has been shown to be a useful tool for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity.
Mécanisme D'action
The mechanism of action of 4-Sulfoxyphenylacetyl dehydroalanine is not fully understood, but it is thought to work by forming covalent bonds with target proteins. This can lead to changes in protein structure and function, which can be useful for drug development and protein engineering.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Sulfoxyphenylacetyl dehydroalanine can have a range of biochemical and physiological effects, including altering enzyme activity, inducing protein aggregation, and promoting protein degradation. These effects can be both advantageous and limiting for lab experiments, depending on the specific research goals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Sulfoxyphenylacetyl dehydroalanine in lab experiments is its ability to form covalent bonds with target proteins, which can lead to changes in protein structure and function. This can be useful for studying protein-protein interactions and for designing peptides that can bind to specific targets with high affinity. However, the effects of 4-Sulfoxyphenylacetyl dehydroalanine on protein structure and function can also be limiting, as they can lead to protein degradation or aggregation, which can make it difficult to obtain accurate data.
Orientations Futures
There are a number of future directions for research on 4-Sulfoxyphenylacetyl dehydroalanine, including:
1. Developing new methods for synthesizing 4-Sulfoxyphenylacetyl dehydroalanine that are more efficient and cost-effective.
2. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for drug development, particularly in the areas of cancer and infectious diseases.
3. Studying the effects of 4-Sulfoxyphenylacetyl dehydroalanine on different types of proteins and identifying specific targets for peptide design.
4. Exploring the use of 4-Sulfoxyphenylacetyl dehydroalanine in protein engineering, particularly for the design of new enzymes and biosensors.
5. Investigating the potential of 4-Sulfoxyphenylacetyl dehydroalanine for use in diagnostic assays, particularly for the detection of specific proteins or biomarkers.
Conclusion:
In conclusion, 4-Sulfoxyphenylacetyl dehydroalanine is a synthetic amino acid that has a range of potential applications in scientific research, including drug development and protein engineering. While there are advantages and limitations to its use in lab experiments, it remains an important tool for studying protein-protein interactions and designing peptides with high affinity for specific targets. As research on 4-Sulfoxyphenylacetyl dehydroalanine continues, it is likely that new applications and uses for this synthetic amino acid will be discovered.
Méthodes De Synthèse
4-Sulfoxyphenylacetyl dehydroalanine is synthesized through the reaction of 4-sulfoxyphenylacetic acid with dehydroalanine. The reaction is typically carried out in a solvent such as dimethylformamide or N-methylpyrrolidone. The resulting product is purified through column chromatography or recrystallization.
Propriétés
Numéro CAS |
138748-39-7 |
|---|---|
Nom du produit |
4-Sulfoxyphenylacetyl dehydroalanine |
Formule moléculaire |
C11H11NO7S |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
2-[[2-(4-sulfooxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO7S/c1-7(11(14)15)12-10(13)6-8-2-4-9(5-3-8)19-20(16,17)18/h2-5H,1,6H2,(H,12,13)(H,14,15)(H,16,17,18) |
Clé InChI |
BTLKSOMRDDBUNH-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
SMILES canonique |
C=C(C(=O)O)NC(=O)CC1=CC=C(C=C1)OS(=O)(=O)O |
Autres numéros CAS |
138748-39-7 |
Synonymes |
4-sulfoxyphenylacetyl dehydroalanine AD 19 AD-19 parasulfoxyphenyl-acetyl dehydroalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



